molecular formula C11H15BrFN B13034261 (R)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine

(R)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13034261
M. Wt: 260.15 g/mol
InChI Key: YZKHAXDGUMWMMV-JTQLQIEISA-N
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Description

®-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with a dimethylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 6 positions, respectively.

    Formation of the Amine Group: The brominated and fluorinated phenyl compound is then reacted with a suitable amine precursor to form the desired amine group.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by amine formation and chiral resolution using techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Compounds with new functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

®-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interactions of chiral amines with biological targets.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-(2-bromo-6-fluorophenyl)(cyclopropyl)methanamine
  • (2-Bromo-6-fluorophenyl)methanol

Uniqueness

®-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a chiral center. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

(1R)-1-(2-bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-11(2,3)10(14)9-7(12)5-4-6-8(9)13/h4-6,10H,14H2,1-3H3/t10-/m0/s1

InChI Key

YZKHAXDGUMWMMV-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=C(C=CC=C1Br)F)N

Canonical SMILES

CC(C)(C)C(C1=C(C=CC=C1Br)F)N

Origin of Product

United States

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